2,2'-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid
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Overview
Description
2,2’-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid typically involves the reaction of 2,2,3,3,4,4-hexafluoro-1,5-pentanediol with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diacetic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps, including distillation and crystallization, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various fluorinated carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2,2’-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins and enzymes, leading to modulation of their activities. The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: A precursor in the synthesis of 2,2’-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid.
2,2,3,3,4,4-Hexafluoropentane-1,5-diol: Another fluorinated compound with similar properties.
Uniqueness
2,2’-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid is unique due to its dual functional groups and high fluorine content, which confer enhanced stability, reactivity, and versatility in various applications compared to its analogs.
Properties
CAS No. |
3801-88-5 |
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Molecular Formula |
C9H10F6O6 |
Molecular Weight |
328.16 g/mol |
IUPAC Name |
2-[5-(carboxymethoxy)-2,2,3,3,4,4-hexafluoropentoxy]acetic acid |
InChI |
InChI=1S/C9H10F6O6/c10-7(11,3-20-1-5(16)17)9(14,15)8(12,13)4-21-2-6(18)19/h1-4H2,(H,16,17)(H,18,19) |
InChI Key |
QWVLDQFGBRQUGO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)OCC(C(C(COCC(=O)O)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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